4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide:
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleoside-resistant HBV variants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the core protein . This modulation can disrupt the formation of the viral capsid, a necessary step in the replication of the virus . The downstream effects of this disruption include a reduction in viral DNA and a decrease in the production of new virus particles .
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of HBV DNA viral load . On a cellular level, this results in a decrease in the production of new virus particles, thereby reducing the spread of the virus within the host .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-ketoester
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlling reaction temperatures, and employing specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reducing the carboxamide group to an amine.
Substitution: : Replacing the methyl group on the thiophene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Various substituted thiophenes.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interaction with biological targets and pathways.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the pyrazolo[1,5-a]pyridine and thiophene rings. Similar compounds might include other thiophene derivatives or pyrazolo[1,5-a]pyridine derivatives, but the exact structure and functional groups would differ, leading to different properties and applications.
List of Similar Compounds
Thiophene-2-carboxamide derivatives
Pyrazolo[1,5-a]pyridine derivatives
Other substituted pyridines
Properties
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2,4,6,8,10H,3,5,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDGMKMXOBIZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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